molecular formula C15H11Cl2NO3 B11684807 N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11684807
M. Wt: 324.2 g/mol
InChI Key: SEPYGGYAPIXZOK-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that belongs to the class of benzodioxine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of 2,3-dichloroaniline with a suitable benzodioxine derivative under controlled reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzodioxine derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: A fluorinated analogue with similar structural features.

    2,3-dichlorophenylpiperazine: A related compound with a piperazine ring instead of a benzodioxine ring.

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Another dichlorophenyl derivative with different functional groups.

Uniqueness

N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of a dichlorophenyl group and a benzodioxine ring

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H11Cl2NO3/c16-9-4-3-5-10(14(9)17)18-15(19)13-8-20-11-6-1-2-7-12(11)21-13/h1-7,13H,8H2,(H,18,19)

InChI Key

SEPYGGYAPIXZOK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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